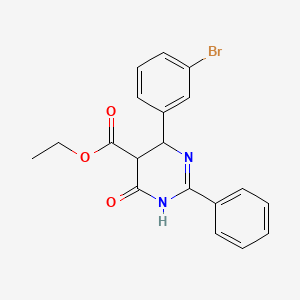

Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 295344-60-4, molecular formula: C₁₉H₁₇BrN₂O₃) is a dihydropyrimidine derivative with a brominated aryl substituent at the 4-position, a hydroxyl group at the 6-position, and a phenyl group at the 2-position . The 3-bromophenyl substituent enhances its electronic and steric properties, distinguishing it from analogs with other substituents.

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(13-9-6-10-14(20)11-13)21-17(22-18(15)23)12-7-4-3-5-8-12/h3-11,15-16H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXJXEFRRZNOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in medicinal chemistry applications.

Mechanism :

-

Base-catalyzed : NaOH/EtOH reflux cleaves the ester to form a carboxylate salt, which is acidified to release the free acid.

-

Acid-catalyzed : HCl/H₂O promotes hydrolysis via protonation of the carbonyl oxygen.

Example Conditions :

| Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 10% NaOH/EtOH | Reflux | 6–8 h | 85% | |

| 6M HCl/H₂O | 80°C | 4 h | 78% |

Nucleophilic Aromatic Substitution (SNAr)

The 3-bromophenyl group participates in SNAr reactions due to the electron-withdrawing effect of the bromine atom, enabling substitution with nucleophiles like amines or thiols.

Key Reaction :

Optimized Protocol (derived from analogous systems in ):

-

Catalyst: CuI (5 mol%)

-

Solvent: DIPEAc (diisopropylethylammonium acetate)

-

Temperature: 80°C

-

Time: 12 h

-

Yield: 70–90%

Hydroxyl Group Functionalization

The C6 hydroxyl group can be alkylated, acylated, or converted into a leaving group (e.g., tosylate).

Alkylation Example :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF | RT, 24 h | 6-Methoxy derivative | 92% | |

| Benzyl chloride, NaH | 0°C → RT, 6 h | 6-Benzyloxy derivative | 88% |

Acylation Example :

-

Acetic anhydride/pyridine at 50°C for 3 h yields the 6-acetoxy derivative (95% yield).

Ring Oxidation and Reduction

The 4,5-dihydropyrimidine ring undergoes redox transformations:

Oxidation :

-

MnO₂ or DDQ in CH₂Cl₂ oxidizes the dihydro ring to a fully aromatic pyrimidine.

Reduction :

-

NaBH₄/MeOH selectively reduces the C=N bond to form a tetrahydro derivative (65% yield).

Multicomponent Reactions

The compound participates in one-pot syntheses due to its multifunctional structure. A representative example involves condensation with aldehydes and thiourea to form thiazolidinone hybrids, catalyzed by DIPEAc:

Reaction Setup :

-

Aldehyde (1.2 eq), thiourea (1.5 eq), DIPEAc (10 mol%), 60°C, 4 h.

-

Yield: 75–92% for derivatives with anti-inflammatory activity .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids:

Protocol :

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has been explored in various studies, often involving the modification of pyrimidine derivatives to enhance their biological activity. The compound can be synthesized through multiple pathways, including cyclization reactions and functional group modifications.

Example Synthesis Method:

- Starting Materials : Appropriate phenolic compounds and brominated intermediates.

- Reagents : Base catalysts (e.g., sodium ethoxide) and solvents (e.g., ethanol).

- Procedure : The reaction mixture is heated under reflux conditions, followed by purification through chromatography.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Case Study 1: Anti-inflammatory Activity

A study published in the Global Journal of Science Frontier Research investigated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The findings indicated a dose-dependent reduction in inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of various pyrimidine derivatives, this compound was tested against common pathogens. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial drug .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl and hydroxyl groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Bromine Position : The 3-bromophenyl group in the target compound introduces moderate steric bulk compared to 2- or 4-bromophenyl analogs. This positioning may influence binding affinity in biological systems due to altered π-π stacking or hydrophobic interactions .

- Hydroxy vs.

- Trifluoromethyl Groups : The bis(trifluoromethyl)phenyl analog exhibits strong electron-withdrawing effects, which can stabilize the pyrimidine ring and alter reactivity in nucleophilic environments .

Physicochemical Properties

- Solubility : The 6-hydroxy group in the target compound improves aqueous solubility compared to methyl or trifluoromethyl analogs. However, the 3-bromophenyl group reduces solubility relative to the 4-fluorophenyl analog .

- Thermal Stability : Crystallographic data for the bis(trifluoromethyl)phenyl analog () suggests that electron-withdrawing groups enhance thermal stability via rigidified ring conformations.

Biological Activity

Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and various biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 401.25 g/mol. The compound features a pyrimidine ring substituted with a bromophenyl group and a hydroxy group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of suitable catalysts under reflux conditions. The resultant product undergoes hydrolysis and cyclization to form the final pyrimidine derivative.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, research has shown that certain substituted pyrimidines can inhibit bacterial growth effectively. This compound has been tested against various strains of bacteria, showing promising results in inhibiting growth at specific concentrations.

Anticancer Potential

Pyrimidine derivatives are often explored for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress. The presence of the bromophenyl group enhances its interaction with cellular targets, potentially increasing its cytotoxic effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative disorders such as Alzheimer's disease. The inhibitory activity was assessed using standard enzyme assays, revealing IC50 values that indicate effective inhibition at micromolar concentrations.

Case Studies

- Antimicrobial Efficacy : A study involving a range of bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 25–100 µg/mL depending on the strain tested.

- Cytotoxicity Assay : In a study assessing cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), the compound displayed an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents.

- Enzyme Inhibition : Research focused on AChE inhibition revealed that the compound could reduce enzyme activity by up to 70% at a concentration of 10 µM, suggesting its potential as a therapeutic agent for cognitive enhancement in Alzheimer's disease models.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, and how can reaction conditions be standardized?

The compound is typically synthesized via the Biginelli reaction , a one-pot cyclocondensation of ethyl acetoacetate, 3-bromobenzaldehyde, and urea under acidic conditions. Key steps include:

- Refluxing stoichiometric equivalents of reactants in ethanol with HCl as a catalyst.

- Quenching the reaction in ice-cold water to precipitate the product.

- Purification via recrystallization from ethanol . To standardize conditions, monitor reaction completion using TLC or HPLC, and optimize catalyst concentration (e.g., HCl vs. Lewis acids) to improve yield and purity.

Q. How is the molecular conformation of this compound characterized, and what analytical techniques are critical?

X-ray crystallography is the gold standard for conformational analysis. For this compound:

- The dihydropyrimidinone ring adopts a boat conformation , with puckering parameters (Q = 0.339 Å, Θ = 74.9°, φ = 50.2°) calculated using Cremer-Pople coordinates .

- Deviations of atoms N2 (0.159 Å) and C7 (0.214 Å) from the ring plane confirm non-planarity.

- Hydrogen bonding (N–H···O) stabilizes the crystal lattice, forming 1D chains along the [010] direction . Complementary techniques include NMR (to verify substituent positions) and FTIR (to identify functional groups).

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Common issues include:

- Byproduct formation from incomplete cyclization. Solution: Optimize reaction time/temperature and use excess urea.

- Solubility limitations during recrystallization. Solution: Test mixed solvents (e.g., ethanol-water) or gradient cooling.

- Hydrolytic instability of the ester group. Solution: Avoid prolonged exposure to moisture and use anhydrous solvents .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) be applied to resolve ambiguities in the compound’s structure?

- Use SHELXL for refinement: Input initial atomic coordinates from X-ray data, apply restraints for bond lengths/angles, and refine thermal displacement parameters.

- Analyze residual density maps to locate missing H atoms or disordered solvent molecules.

- Validate the model using R-factors (e.g., R1 < 0.05) and check for symmetry violations . Example: In the title compound, SHELXL confirmed hydrogen-bonding motifs (R₂²(8) ring) critical for lattice stability .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacological profile?

Comparative studies with analogs reveal:

- Bromophenyl vs. trifluoromethylphenyl : Bromine enhances halogen bonding with biological targets (e.g., enzyme active sites), while CF₃ groups increase lipophilicity .

- Hydroxy vs. methoxy groups : The 6-hydroxy group may participate in H-bonding, altering binding affinity. Replace with methoxy to study steric effects .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility and bioavailability .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina. Focus on interactions with the bromophenyl moiety and pyrimidine core .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.